N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-2-(oxan-4-yl)ethanamine
Description
N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-2-(oxan-4-yl)ethanamine is a compound that belongs to the class of 1,3,4-oxadiazoles. . The structure of this compound includes an oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms.
Properties
IUPAC Name |
N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-2-(oxan-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-3-12-14-15-13(18-12)10-16(2)7-4-11-5-8-17-9-6-11/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTIOCFFLKZLDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN(C)CCC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-2-(oxan-4-yl)ethanamine typically involves the reaction of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . One common method involves the cyclization of hydrazides with carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-2-(oxan-4-yl)ethanamine can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-2-(oxan-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, leading to the modulation of biological processes . For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-2-(oxan-4-yl)ethanamine can be compared with other oxadiazole derivatives, such as:
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-2-(oxan-4-yl)ethanamine: This compound has a similar structure but with a methyl group instead of an ethyl group, which can affect its biological activity and chemical properties.
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-2-(oxan-4-yl)ethanamine: The presence of a phenyl group can enhance the compound’s lipophilicity and potentially increase its biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.
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